4-Amino-2-(aminomethyl)phenol dihydrochloride
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Overview
Description
4-Amino-2-(aminomethyl)phenol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(aminomethyl)phenol dihydrochloride typically involves the reaction of 4-Amino-2-(aminomethyl)phenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce significant quantities of the compound, ensuring consistency in quality and purity. The industrial production methods also incorporate purification steps to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(aminomethyl)phenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted phenol derivatives .
Scientific Research Applications
4-Amino-2-(aminomethyl)phenol dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(aminomethyl)phenol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in redox reactions, affecting cellular processes and pathways. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Amino-2-(aminomethyl)phenol dihydrochloride include:
- 2-Amino-4-methylphenol
- 4-Amino-2-methylphenol
- 4-Amino-2-ethylphenol
Uniqueness
This compound is unique due to its specific functional groups and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
135043-64-0 |
---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
4-amino-2-(aminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,10H,4,8-9H2;1H |
InChI Key |
AOPUSBIMGTVUPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)CN)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)O.Cl |
135043-64-0 | |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
4-Amino-2-(aminomethyl)phenol Hydrochloride; _x000B_4-Amino-2-(aminomethyl)phenol Dihydrochloride; 4-Amino-2-(aminomethyl)phenol Dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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